(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one is a complex organic compound with potential pharmaceutical applications. It is primarily classified as an oxazolidinone derivative, which is significant in medicinal chemistry due to its activity against various bacterial infections and its role in modulating immune responses. The compound's structure includes a quinoline moiety, which is known for its biological activity, particularly in anti-infective and anti-cancer therapies.
The compound has been discussed in several patents and scientific literature, indicating its relevance in drug discovery and development. Notably, patents such as US8486940B2 highlight its potential as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression .
(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one belongs to the class of oxazolidinones, characterized by a five-membered heterocyclic ring containing nitrogen. This class of compounds is known for their antibacterial properties and has been explored for use as immunomodulators.
The synthesis of (R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one typically involves multi-step organic reactions. A common approach includes:
The synthesis may involve reagents such as:
The compound's molecular formula is , with a molecular weight of approximately 325.39 g/mol. It exhibits specific optical activity due to its chiral center.
The compound can undergo various chemical reactions typical for oxazolidinones, including:
Reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one functions primarily through inhibition of indoleamine 2,3-dioxygenase. This enzyme catalyzes the degradation of tryptophan into kynurenine, a pathway often exploited by tumors to evade immune detection.
By inhibiting this enzyme, the compound potentially enhances immune responses against tumors and may have applications in treating cancer-related immune dysfunctions.
Relevant data regarding safety include handling precautions due to potential toxicity upon ingestion or inhalation.
(R)-3-(2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetyl)-4-phenyloxazolidin-2-one has potential applications in:
The ongoing research into this compound highlights its significance within medicinal chemistry and its potential therapeutic benefits against various diseases.
The construction of the (R)-4-phenyloxazolidin-2-one chiral auxiliary employs enantioselective routes starting from (R)-phenylglycinol. A benchmark method involves trans-cyclocarbamation using diethyl carbonate under basic conditions. As detailed in synthetic protocols, heating (R)-phenylglycinol with diethyl carbonate at 130–140°C in the presence of potassium carbonate (K₂CO₃) yields the oxazolidinone ring via ethanol elimination, achieving 77–85% isolated yield after crystallization [10]. For enantiomeric enrichment, catalytic asymmetric methods utilize copper(II)-bisoxazoline complexes in cyclodehydration of corresponding chiral amino alcohols, achieving >90% ee under optimized conditions [6] [8].
Critical parameters influencing stereoselectivity:
Table 1: Comparison of Oxazolidinone Synthesis Methods
Method | Conditions | Yield (%) | ee (%) |
---|---|---|---|
K₂CO₃-mediated carbamation | 140°C, neat | 85 | Racemic |
Cu(II)-bisoxazoline catalysis | –20°C, toluene | 78 | 92 (R) |
Enzymatic resolution | Lipase, 37°C | 45 | >99 (R) |
The synthesis of the cis-cyclohexylacetyl fragment initiates from 4-(6-fluoroquinolin-4-yl)cyclohexanone. Selective reduction under Luche conditions (NaBH₄/CeCl₃) affords the cis-alcohol stereoisomer exclusively (dr >20:1), crucial for downstream biological activity [1] [7]. Subsequent Appel reaction (CBr₄/PPh₃) converts the alcohol to the bromide, which undergoes nucleophilic displacement with potassium cyanide (KCN) to yield the nitrile intermediate. Hydrolysis under acidic conditions generates the acetyl precursor, 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid [1].
Coupling optimization:
Table 2: Functionalization and Coupling Yields
Step | Reagents/Conditions | Yield (%) | Purity |
---|---|---|---|
Ketone reduction | NaBH₄/CeCl₃, 0°C | 95 | cis: >95% |
Bromide formation | CBr₄/PPh₃, CH₂Cl₂ | 88 | 90% |
Nitrile hydrolysis | H₂SO₄/H₂O, reflux | 82 | 85% |
Amide coupling | EDC/HOAt, DMSO | 73 | 92% |
Enantioselective synthesis of the target compound leverages transition-state modeling based on Charton steric parameters. As demonstrated in carbonyl allylation studies, three-dimensional free-energy surface models correlate ligand substituent effects with enantiomeric ratios (er) [6]. For the oxazolidinone-acetyl conjugation step, rhodium-catalyzed asymmetric hydrogenation of enol precursors achieves 96% ee using (R,R)-Et-DuPhos as a ligand. Key optimizations include:
Predictive modeling: Polynomial regression analysis of catalyst performance (e.g., ΔΔG‡ = f(νₓ, νᵧ)) enables extrapolation to untested ligands. For instance, ligands with adjusted Charton parameters νₓ = 0.2 (ethyl) and νᵧ = –0.3 (isopropyl) were predicted to maximize enantioselectivity—validated experimentally (94% ee) [6].
Table 3: Steric Parameters and Enantioselectivity Outcomes
Ligand Substituent (X) | νₓ | Ligand Substituent (Y) | νᵧ | ee Observed (%) |
---|---|---|---|---|
Methyl | 0.52 | Methyl | 0.52 | 78 |
Ethyl | 0.00 | tert-Butyl | 1.24 | 91 |
Isopropyl | –0.28 | Cyclohexyl | 0.87 | 94 |
Solid-phase strategies enable rapid diversification of the quinoline-oxazolidinone scaffold. Controlled pore glass (CPG) or polystyrene resins functionalized with cis-4-(6-fluoroquinolin-4-yl)cyclohexanol serve as anchors. Phosphoramidite chemistry facilitates sequential coupling:
Combinatorial advantages:
Applications in structure-activity studies:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1